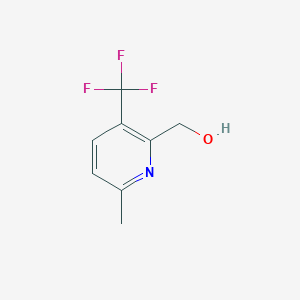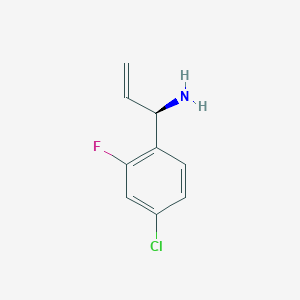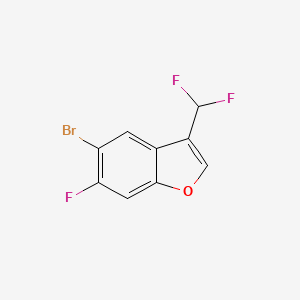![molecular formula C14H22FNO4 B13043587 Racemic-(3R,6R)-2-Tert-Butyl3-Ethyl6-Fluoro-2-Azabicyclo[2.2.1]Heptane-2,3-Dicarboxylate](/img/structure/B13043587.png)
Racemic-(3R,6R)-2-Tert-Butyl3-Ethyl6-Fluoro-2-Azabicyclo[2.2.1]Heptane-2,3-Dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Racemic-(3R,6R)-2-Tert-Butyl3-Ethyl6-Fluoro-2-Azabicyclo[2.2.1]Heptane-2,3-Dicarboxylate is a complex organic compound with the molecular formula C14H22FNO4 and a molecular weight of 287.33 g/mol This compound is characterized by its unique bicyclic structure, which includes a fluorine atom and two carboxylate groups
Méthodes De Préparation
The synthesis of Racemic-(3R,6R)-2-Tert-Butyl3-Ethyl6-Fluoro-2-Azabicyclo[22The carboxylate groups are then introduced through esterification reactions . Industrial production methods may involve optimization of these steps to increase yield and purity.
Analyse Des Réactions Chimiques
Racemic-(3R,6R)-2-Tert-Butyl3-Ethyl6-Fluoro-2-Azabicyclo[2.2.1]Heptane-2,3-Dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Applications De Recherche Scientifique
Racemic-(3R,6R)-2-Tert-Butyl3-Ethyl6-Fluoro-2-Azabicyclo[2.2.1]Heptane-2,3-Dicarboxylate has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is used in biochemical assays to study enzyme activity and protein interactions.
Mécanisme D'action
The mechanism of action of Racemic-(3R,6R)-2-Tert-Butyl3-Ethyl6-Fluoro-2-Azabicyclo[2.2.1]Heptane-2,3-Dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom in the compound enhances its binding affinity to these targets, leading to increased biological activity. The carboxylate groups play a crucial role in the compound’s solubility and stability, allowing it to effectively interact with its molecular targets .
Comparaison Avec Des Composés Similaires
Racemic-(3R,6R)-2-Tert-Butyl3-Ethyl6-Fluoro-2-Azabicyclo[2.2.1]Heptane-2,3-Dicarboxylate can be compared with similar compounds such as:
Racemic-(3R,5R)-2-Tert-Butyl3-Ethyl5-Fluoro-2-Azabicyclo[2.2.1]Heptane-2,3-Dicarboxylate: This compound has a similar structure but differs in the position of the fluorine atom, which can lead to different chemical and biological properties.
Racemic-(3R,6R)-2-Tert-Butyl3-Ethyl6-Chloro-2-Azabicyclo[2.2.1]Heptane-2,3-Dicarboxylate: This compound has a chlorine atom instead of a fluorine atom, which can affect its reactivity and interactions with molecular targets.
The uniqueness of Racemic-(3R,6R)-2-Tert-Butyl3-Ethyl6-Fluoro-2-Azabicyclo[22
Propriétés
Formule moléculaire |
C14H22FNO4 |
|---|---|
Poids moléculaire |
287.33 g/mol |
Nom IUPAC |
2-O-tert-butyl 3-O-ethyl (3S,6R)-6-fluoro-2-azabicyclo[2.2.1]heptane-2,3-dicarboxylate |
InChI |
InChI=1S/C14H22FNO4/c1-5-19-12(17)11-8-6-9(15)10(7-8)16(11)13(18)20-14(2,3)4/h8-11H,5-7H2,1-4H3/t8?,9-,10?,11+/m1/s1 |
Clé InChI |
RFJDSPUGSXQDSN-DJRKXVOMSA-N |
SMILES isomérique |
CCOC(=O)[C@@H]1C2C[C@H](C(C2)N1C(=O)OC(C)(C)C)F |
SMILES canonique |
CCOC(=O)C1C2CC(N1C(=O)OC(C)(C)C)C(C2)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


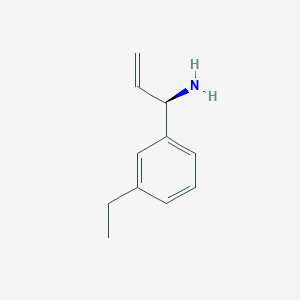
![N-Phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-C]pyridin-3-amine hcl](/img/structure/B13043509.png)
![Tert-Butyl3-Amino-7-Methyl-2,3-Dihydrospiro[Indene-1,4'-Piperidine]-1'-Carboxylate Hydrochloride](/img/structure/B13043514.png)
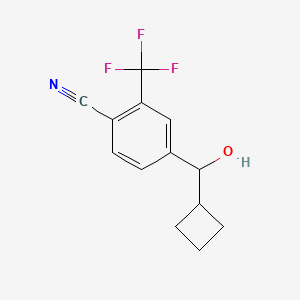
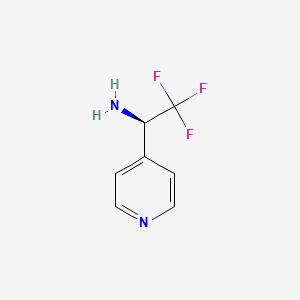
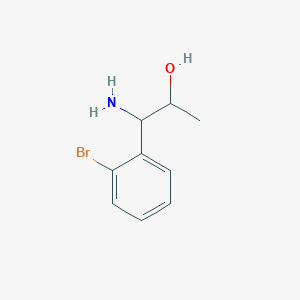

![3-Amino-3-[2-fluoro-4-(trifluoromethyl)phenyl]propanenitrile](/img/structure/B13043545.png)
